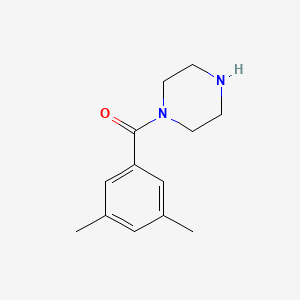

1-(3,5-Dimethylbenzoyl)piperazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3,5-dimethylphenyl)-piperazin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-10-7-11(2)9-12(8-10)13(16)15-5-3-14-4-6-15/h7-9,14H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXUYOVDONWPZGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N2CCNCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Process Optimization for 1 3,5 Dimethylbenzoyl Piperazine

Established Reaction Pathways for the Synthesis of 1-(3,5-Dimethylbenzoyl)piperazine

The foundational methods for synthesizing this compound primarily revolve around the formation of a stable amide bond between a piperazine (B1678402) precursor and a derivative of 3,5-dimethylbenzoic acid. These established pathways are reliable and have been well-documented in the chemical literature.

Amide Bond Formation Strategies for Piperazine Acylation

The most direct and widely employed method for the synthesis of this compound is the acylation of piperazine with 3,5-dimethylbenzoyl chloride. sci-hub.red This reaction is a classic example of nucleophilic acyl substitution, where the secondary amine of the piperazine ring attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the desired amide and hydrochloric acid as a byproduct. To neutralize the acid and drive the reaction to completion, a base such as triethylamine (B128534) is commonly added to the reaction mixture. nih.gov

The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) (CH2Cl2) at room temperature. nih.gov The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). Upon completion, the product is usually isolated by washing the reaction mixture with aqueous solutions to remove the triethylamine hydrochloride salt and any unreacted starting materials.

A general representation of the acylation reaction is depicted below:

Scheme 1: General synthesis of this compound via acylation of piperazine with 3,5-dimethylbenzoyl chloride.

Precursor Synthesis and Functional Group Interconversions

The primary precursors for the synthesis of this compound are piperazine and 3,5-dimethylbenzoic acid or its derivatives. Piperazine is a commercially available and widely used heterocyclic compound. researchgate.net 3,5-Dimethylbenzoic acid can also be sourced commercially or synthesized through various organic transformations.

In some synthetic strategies, functional group interconversions play a crucial role. For instance, if starting with a protected piperazine, such as 1-Boc-piperazine, the initial acylation with 3,5-dimethylbenzoyl chloride would yield N-Boc-4-(3,5-dimethylbenzoyl)piperazine. The tert-butoxycarbonyl (Boc) protecting group can then be removed under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane, to yield the final product. nih.gov This stepwise approach can be advantageous in complex syntheses to avoid side reactions.

Development of Novel and Sustainable Synthetic Protocols

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods in chemical manufacturing. This trend has also impacted the synthesis of benzoylpiperazine derivatives.

Catalytic Approaches in Benzoylpiperazine Synthesis

Catalysis offers a powerful tool for enhancing the efficiency and selectivity of chemical reactions. While the direct acylation of piperazine is often efficient, catalytic methods are being explored to further improve the synthesis of benzoylpiperazines. For instance, the use of Lewis acid catalysts in Friedel-Crafts acylation reactions involving piperazine derivatives has been reported. smolecule.com

More advanced catalytic systems, such as photoredox catalysis, are emerging as a green approach for the C-H functionalization of piperazines, which could potentially offer alternative routes to substituted benzoylpiperazines. nih.gov Although not yet specifically reported for this compound, these methods represent the forefront of synthetic innovation in this area.

Green Chemistry Principles Applied to Compound Production

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this can be achieved through several strategies.

One approach is the use of microwave-assisted synthesis. nih.gov Microwave irradiation can significantly shorten reaction times and, in some cases, improve yields compared to conventional heating methods. Another green strategy is the use of more environmentally benign solvents. For example, replacing chlorinated solvents like dichloromethane with greener alternatives such as aqueous ethanol (B145695) can reduce the environmental impact of the synthesis. rsc.org The development of solvent-free reaction conditions is another area of active research.

Furthermore, the use of catalytic rather than stoichiometric reagents aligns with green chemistry principles by reducing waste. The development of reusable heterogeneous catalysts is particularly attractive for industrial-scale production. rsc.org

Purification and Isolation Techniques for High-Purity Research Samples

Obtaining high-purity samples of this compound is crucial for its use in research and development. The most common methods for purification are column chromatography and recrystallization.

After the initial workup of the reaction mixture, the crude product is often subjected to silica (B1680970) gel column chromatography. nih.gov A suitable eluent system, typically a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate, is used to separate the desired product from impurities.

Recrystallization is another effective technique for purifying solid compounds. The crude product is dissolved in a hot solvent in which it has high solubility and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical for successful recrystallization.

The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Below is a table summarizing the reaction conditions for the synthesis of a derivative containing the this compound moiety, which provides insight into the practical aspects of these reactions.

| Reactants | Coupling Agents/Base | Solvent | Conditions | Yield | Reference |

| 3β-Hydroxyl-11-oxo-18β-olean-12-en-30-carbonyl piperazine, 3,5-dimethylbenzoyl chloride | Triethylamine | CH2Cl2 | Room Temperature | 92.7% | nih.gov |

| 18β-GA, 1-Boc-piperazine | EDCl, HOBt, Triethylamine | Acetonitrile (B52724) | Reflux, 24 h | - | nih.gov |

Structure Activity Relationship Sar and Molecular Design Principles of 1 3,5 Dimethylbenzoyl Piperazine Analogues

Conformational Analysis and Stereochemical Considerations of the Benzoylpiperazine Moiety

The biological activity of 1-(3,5-dimethylbenzoyl)piperazine and its analogues is intrinsically linked to their three-dimensional structure and conformational flexibility. The benzoylpiperazine core possesses several key conformational features that dictate its interaction with biological targets.

A primary consideration is the restricted rotation around the amide bond connecting the benzoyl group to the piperazine (B1678402) ring. rsc.org This bond exhibits partial double-bond character due to resonance, leading to the existence of distinct rotamers. rsc.orgresearchgate.net Computational modeling and NMR spectroscopy studies have been employed to investigate this rotational barrier. For some benzoylpiperazine derivatives, the rotational barrier about the C(benzoyl)-N(piperazine) bond has been calculated to be approximately 10.7 kcal/mol. evitachem.com This restricted rotation creates a relatively rigid "molecular arm" extending from the core structure. evitachem.com

Furthermore, the benzoyl group tends to be coplanar with the piperazine ring, with only a small dihedral deviation, due to conjugation between the carbonyl π-system and the lone pair of electrons on the piperazine nitrogen. evitachem.com This coplanarity contributes to a hydrophobic pocket above the piperazine heterocycle, which may facilitate π-stacking interactions with aromatic residues in biological targets. evitachem.com Stereochemical considerations become paramount when chiral centers are introduced into the analogues, as different enantiomers or diastereomers can exhibit significantly different biological activities.

Systematic Investigation of Substituent Effects on Biological Activity in Pre-clinical Models

The systematic modification of substituents on both the benzoyl ring and the piperazine nitrogen has been a cornerstone of SAR studies for this class of compounds. These investigations have provided valuable insights into the electronic, steric, and lipophilic requirements for optimal biological activity.

Modulation of the Benzoyl Ring Substitutions

Altering the substitution pattern on the benzoyl ring of this compound analogues has a profound impact on their biological profiles. The initial 3,5-dimethyl substitution itself provides a specific steric and electronic profile. Further modifications have been explored to fine-tune activity.

For instance, in the development of GlyT1 inhibitors, replacing the 5-nitro group of an initial lead with a methylsulfone isostere was a key optimization step. researchgate.net This highlights the importance of the electronic nature of the substituents. Studies on other benzoylpiperazine derivatives have shown that the position and nature of substituents, such as methoxy (B1213986) groups, can influence activity. uliege.be For example, in a series of 1-pentyl-3-(dimethoxybenzoyl)indoles, the 2,4-, 3,4-, and 3,5-dimethoxy regioisomers displayed the highest activity at cannabinoid receptors. scilit.com The introduction of halogen atoms, like fluorine, on the benzoyl ring has also been shown to be beneficial for the anti-tumor activity of some chalcone-piperazine hybrids. nih.gov

The following table summarizes the effects of various benzoyl ring substitutions on the biological activity of related benzoylpiperazine analogues in different preclinical models.

| Compound/Analogue Series | Benzoyl Ring Substitution | Biological Target/Model | Observed Effect on Activity |

| GlyT1 Inhibitors | Replacement of 5-nitro with methylsulfone | GlyT1 transporter | Improved potency and selectivity researchgate.net |

| Cannabinoid Receptor Ligands | 2,4-, 3,4-, and 3,5-dimethoxy | Cannabinoid 1 & 2 Receptors | Highest stimulant activity observed with these isomers scilit.com |

| Acetylcholinesterase Inhibitors | Various substitutions on thiazole-substituted benzoylpiperazines | Acetylcholinesterase | Compounds with specific substitutions showed high inhibitory effect nih.gov |

| Anti-tubercular Agents | Replacement of isoquinoline (B145761) with naphthalene | Mycobacterium tuberculosis IMPDH | Ablated whole-cell and enzyme activities nih.gov |

| Cytotoxic Agents | 5-Fluoro-2-methylbenzoyl | Human cancer cell lines | Showed cytotoxic activities bilkent.edu.tr |

Impact of Piperazine Nitrogen Substitutions

The substituent on the second nitrogen atom of the piperazine ring (N4) plays a crucial role in determining the pharmacological properties of this compound analogues. This position offers a versatile point for modification to modulate potency, selectivity, and pharmacokinetic properties.

In the pursuit of σ site selective ligands, various arylalkyl systems were introduced on the N4-benzyl piperazine moiety. sci-hub.red This led to many derivatives binding to sigma sites in the nanomolar range. sci-hub.red For anti-HIV-1 activity, modifications on the piperazine nitrogens were explored to alter lipophilicity, electronic distribution, or steric effects, resulting in compounds with improved dual activity or pure antiretroviral properties. uliege.be

The nature of the substituent at the N4 position can dramatically alter the biological activity. For example, in a series of antiplasmodial benzanilides, replacing a piperazinyl group with a 4-methylpiperazinyl, dimethylamino, or morpholino substituent decreased activity, whereas a 4-pyrrolidino analogue was significantly more active. mdpi.com Similarly, for anti-inflammatory benzofuran (B130515) derivatives, the substituents on the piperazine nitrogen had a clear influence on activity, with some displaying potent inhibition of nitric oxide generation. mdpi.com

The table below illustrates the impact of various piperazine nitrogen substitutions on the biological activity of benzoylpiperazine analogues.

| Compound/Analogue Series | Piperazine Nitrogen (N4) Substitution | Biological Target/Model | Observed Effect on Activity |

| σ Site Ligands | Various arylalkyl systems on N-benzylpiperazine | σ receptors | Many derivatives showed nanomolar affinity sci-hub.red |

| Anti-HIV-1 Agents | Modifications to alter lipophilicity and electronics | HIV-1 replication | Improved dual anti-PAF/anti-HIV-1 or pure antiretroviral activity uliege.be |

| Antiplasmodial Agents | 4-methylpiperazinyl, dimethylamino, morpholino, 4-pyrrolidino | Plasmodium falciparum | Decreased activity with most, but increased with 4-pyrrolidino mdpi.com |

| Anti-inflammatory Agents | α-bromoacetophenone, benzyl (B1604629) bromide, alkyl bromide | Nitric oxide generation | Significant influence on anti-inflammatory activity mdpi.com |

| Anti-tubercular Agents | Replacement of piperazine with ethylenediamine | Mycobacterium tuberculosis IMPDH | Loss of whole-cell activity nih.gov |

Rational Design and De Novo Synthesis of Targeted Analogues

The insights gained from SAR studies have paved the way for the rational design and de novo synthesis of novel this compound analogues with improved potency, selectivity, and drug-like properties. dntb.gov.ua Rational design often involves computational modeling to predict the binding of new analogues to their biological targets. evitachem.comnih.gov

For instance, in the development of GlyT1 inhibitors, the initial screening hit, a benzoylpiperazine, was optimized through SAR investigations, leading to the design of analogues with excellent potency and improved selectivity. researchgate.net Similarly, the design of new donepezil (B133215) analogues as acetylcholinesterase inhibitors involved synthesizing a series of piperazinyl thiazole (B1198619) derivatives based on the core benzoylpiperazine scaffold. nih.gov Molecular modeling studies for these compounds were in agreement with the experimental findings, confirming interactions with key amino acid residues at the active site. nih.gov

The synthesis of these targeted analogues often employs multi-step synthetic routes. sci-hub.red Common synthetic strategies include the acylation of a substituted piperazine with a desired benzoyl chloride, such as 3,5-dimethylbenzoyl chloride. bilkent.edu.trmpdkrc.edu.in Other methods involve nucleophilic substitution reactions to introduce various substituents onto the piperazine ring. evitachem.com The synthesis of N,N-disubstituted piperazines has also been achieved, containing structural elements from different pharmacophores in a single molecule. scilit.com These synthetic efforts, guided by rational design principles, are essential for creating novel chemical entities with tailored biological activities.

Mechanistic Investigations of 1 3,5 Dimethylbenzoyl Piperazine at the Molecular and Cellular Level

Elucidation of Specific Molecular Targets and Binding Interactions

Receptor Binding Studies in in vitro Model Systems

The interaction of 1-(3,5-Dimethylbenzoyl)piperazine and its derivatives with various receptors has been a subject of investigation to understand their pharmacological profile. Piperazine (B1678402) derivatives, in general, are recognized for their diverse pharmacological activities, which often stem from their ability to bind to a range of receptors. ontosight.ainih.gov

Studies on similar piperazine-containing compounds have revealed affinities for various receptors, including serotonin (B10506) and dopamine (B1211576) receptors. ontosight.ai For instance, the introduction of different substituents on the piperazine ring can significantly influence the binding affinity and selectivity for specific receptor subtypes. nih.gov Research on related phenylacetamide-piperazine derivatives has shown moderate affinity and considerable selectivity for sigma-1 receptors. nih.gov The structural characteristics of this compound, featuring a substituted benzoyl group attached to the piperazine core, suggest its potential to interact with neurotransmitter receptors. However, specific binding affinities (Ki values) for this compound at a wide range of receptors are not extensively detailed in the provided search results.

Table 1: Receptor Binding Profile of Related Piperazine Derivatives

| Compound/Derivative Class | Receptor Target | Finding |

| Phenylacetamide-piperazine derivative | Sigma-1 Receptors | Moderate affinity (Ki = 181 nM) and considerable selectivity. nih.gov |

| Phenylpiperazines | 5-HT1 Sites | Several derivatives displayed nanomolar affinities. researchgate.net |

| 1-(2-Methoxyphenyl)piperazine | 5-HT1 Sites | Ki = 35 nM. researchgate.net |

| Benzoylpiperazines | 5-HT1 and 5-HT2 Sites | Essentially inactive. researchgate.net |

| 4-(Dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-benzamide (WC-10) | Dopamine D3 Receptors | High affinity. wustl.edu |

Enzyme Inhibition Profiling in Cell-Free Assays

The inhibitory effects of this compound and its analogs on various enzymes have been explored in cell-free assay systems to determine their potential as therapeutic agents.

One area of investigation has been the inhibition of anaplastic lymphoma kinase (ALK). A study involving novel amide-linked 18β-glycyrrhetinic acid derivatives, which incorporated a 1-(3,5-dimethylbenzoyl)-1-piperazinyl moiety, evaluated their anticancer activity. rsc.org The most potent of these compounds demonstrated moderate inhibitory activity against wild-type ALK, with an IC50 value of 203.56 nM. rsc.orgnih.gov However, it exhibited relatively weak activity against c-Met (IC50 > 1000 nM). rsc.orgnih.gov

Another study identified 1-(3-Cyclopenten-1-yl)methyl-6-(3,5-dimethylbenzoyl)-5-ethyl-2,4-pyrimidinedione (SJ-3366) as a potent nonnucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1. asm.org In biochemical assays, SJ-3366 showed a Ki value of 3.2 nM with a mixed mechanism of inhibition against HIV-1 reverse transcriptase. asm.org Interestingly, this compound did not inhibit HIV-2 reverse transcriptase in these cell-free assays. asm.org

Furthermore, research into piperazine-containing compounds as inhibitors of prenyl protein transferase, specifically geranylgeranyl protein transferase type I (GGTase-I), has been conducted. google.com Inhibition of this enzyme is considered a potential strategy for cancer treatment. google.com

Table 2: Enzyme Inhibition Data for this compound Derivatives

| Compound | Target Enzyme | Inhibition Metric (IC50/Ki) |

| Amide-linked 18β-glycyrrhetinic acid derivative with 1-(3,5-dimethylbenzoyl)-1-piperazinyl moiety | Wild-type Anaplastic Lymphoma Kinase (ALK) | IC50 = 203.56 nM rsc.orgnih.gov |

| Amide-linked 18β-glycyrrhetinic acid derivative with 1-(3,5-dimethylbenzoyl)-1-piperazinyl moiety | c-Met | IC50 > 1000 nM rsc.orgnih.gov |

| 1-(3-Cyclopenten-1-yl)methyl-6-(3,5-dimethylbenzoyl)-5-ethyl-2,4-pyrimidinedione (SJ-3366) | HIV-1 Reverse Transcriptase | Ki = 3.2 nM asm.org |

| 1-(3-Cyclopenten-1-yl)methyl-6-(3,5-dimethylbenzoyl)-5-ethyl-2,4-pyrimidinedione (SJ-3366) | HIV-2 Reverse Transcriptase | No inhibition observed asm.org |

Modulation of Cellular Pathways and Biological Processes in Model Systems

Gene Expression Alterations and Proteomic Analysis in Cell Lines

The influence of compounds containing the this compound moiety on gene and protein expression has been investigated in various cell lines to understand their mechanisms of action.

In studies of chalcone (B49325) derivatives designed to reverse P-glycoprotein-mediated multidrug resistance, it was found that a related compound, DMC, could modulate the expression of the MDR1 gene both in vitro and in vivo. sci-hub.se This suggests that compounds with a 3,5-dimethyl-substituted ring may influence the expression of genes involved in drug resistance.

Proteomic analyses have been employed to study the effects of various compounds on cellular protein landscapes. For instance, quantitative proteomic analysis of histone modifications is a recognized method to understand epigenetic regulation. uniroma1.it While direct proteomic studies on this compound were not found, research on related areas, such as the proteomic analysis of serum in psychiatric disorders, highlights the utility of these techniques in identifying biomarkers and understanding disease mechanisms. nih.gov Such approaches could be applied to elucidate the cellular targets and pathways affected by this compound.

Cellular Phenotype Analysis in in vitro Assays

The effects of this compound derivatives on cellular phenotypes have been assessed in a variety of in vitro assays, revealing a range of biological activities.

In cancer cell lines, novel amide-linked 18β-glycyrrhetinic acid derivatives incorporating a this compound fragment were evaluated for their anticancer activity. rsc.orgnih.gov These compounds were tested against a panel of human cancer cell lines, including Karpas299 (anaplastic large cell lymphoma), A549 (lung cancer), HepG2 (liver cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer), using the MTT assay. rsc.orgnih.gov Some of these derivatives, particularly those with electron-withdrawing groups on the phenyl moieties, displayed noticeable antiproliferative activity. rsc.orgnih.gov The most potent compound was also found to be non-toxic to normal human hepatocytes (LO2 cells). rsc.orgnih.gov

Furthermore, the compound 1-(3-Cyclopenten-1-yl)methyl-6-(3,5-dimethylbenzoyl)-5-ethyl-2,4-pyrimidinedione (SJ-3366) was shown to inhibit the replication of various strains of HIV-1 in different cell lines, including T-cells (CEM-SS, H9, MT2), a B-cell line (AA5), a monocytic line (U937), and a T-cell–B-cell hybrid line (174×CEM). asm.org The inhibitory concentrations (IC50s) ranged from 0.0009 to 0.01 μM. asm.org This compound also inhibited the entry of both HIV-1 and HIV-2 into target cells. asm.org

In the context of reversing multidrug resistance in cancer, a chalcone derivative was found to potentiate the cytotoxicity of doxorubicin (B1662922) against drug-resistant MCF-7/DOX cells by increasing the intracellular accumulation of the drug. sci-hub.se

Table 3: Cellular Phenotypic Effects of this compound Derivatives

| Compound/Derivative | Cell Line(s) | Assay | Observed Phenotype |

| Amide-linked 18β-glycyrrhetinic acid derivative with this compound | Karpas299, A549, HepG2, MCF-7, PC-3 | MTT Assay | Antiproliferative activity rsc.orgnih.gov |

| 1-(3-Cyclopenten-1-yl)methyl-6-(3,5-dimethylbenzoyl)-5-ethyl-2,4-pyrimidinedione (SJ-3366) | CEM-SS, H9, MT2, AA5, U937, 174×CEM | HIV-1 Replication Assay | Inhibition of HIV-1 replication (IC50: 0.0009 - 0.01 μM) asm.org |

| 1-(3-Cyclopenten-1-yl)methyl-6-(3,5-dimethylbenzoyl)-5-ethyl-2,4-pyrimidinedione (SJ-3366) | HeLa–LTR–β-galactosidase cells | Virus Entry Assay | Inhibition of HIV-1 and HIV-2 entry asm.org |

| Chalcone derivative | MCF-7/DOX | Cytotoxicity Assay | Potentiation of doxorubicin cytotoxicity sci-hub.se |

Proof-of-Concept Biological Activity Assessment in Relevant in vitro and Animal Models

The biological activity of compounds related to this compound has been demonstrated in various in vitro and in vivo models, providing proof-of-concept for their potential therapeutic applications.

In vitro, a series of novel amide-linked 18β-glycyrrhetinic acid derivatives containing the this compound moiety were synthesized and showed antiproliferative activity against several cancer cell lines. rsc.orgnih.gov The most potent compound from this series exhibited an IC50 value of 203.56 nM against wild-type anaplastic lymphoma kinase (ALK). rsc.orgnih.gov Another compound, 1-(3-Cyclopenten-1-yl)methyl-6-(3,5-dimethylbenzoyl)-5-ethyl-2,4-pyrimidinedione (SJ-3366), was identified as a highly potent inhibitor of HIV-1 replication in various human cell lines, with IC50 values in the nanomolar range. asm.org This compound was also found to inhibit laboratory and clinical strains of HIV-2. asm.org

In animal models, a chalcone derivative demonstrated the ability to enhance the efficacy of doxorubicin against tumor xenografts of drug-resistant MCF-7/DOX cells in nude mice. sci-hub.se This suggests a potential role for such compounds in overcoming multidrug resistance in cancer therapy. Furthermore, piperazinyl oxime ethers, a class of compounds that can include a dimethylbenzoyl moiety, have shown antagonistic activity in the gerbil foot-tapping assay, a model for centrally active NK-1 receptor antagonists. researchgate.net

While direct in vivo studies on this compound itself were not extensively detailed in the provided search results, the findings from these related compounds provide a strong rationale for its further investigation in relevant animal models of disease.

Table 4: Summary of Biological Activity in In Vitro and Animal Models

| Compound/Derivative Class | Model System | Biological Activity |

| Amide-linked 18β-glycyrrhetinic acid derivative with this compound | Human Cancer Cell Lines (in vitro) | Antiproliferative activity rsc.orgnih.gov |

| 1-(3-Cyclopenten-1-yl)methyl-6-(3,5-dimethylbenzoyl)-5-ethyl-2,4-pyrimidinedione (SJ-3366) | Human Cell Lines (in vitro) | Potent inhibition of HIV-1 and HIV-2 replication asm.org |

| Chalcone Derivative | Nude Mice with MCF-7/DOX Xenografts (in vivo) | Enhanced efficacy of doxorubicin sci-hub.se |

| Piperazinyl Oxime Ethers | Gerbil Foot-Tapping Assay (in vivo) | Antagonistic activity at NK-1 receptors researchgate.net |

Computational and Theoretical Chemistry Applications for 1 3,5 Dimethylbenzoyl Piperazine

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-(3,5-Dimethylbenzoyl)piperazine, docking studies are instrumental in identifying potential biological targets and elucidating the specific interactions that govern its binding affinity.

The process involves placing the 3D structure of this compound into the binding site of a target protein or enzyme. A scoring function is then used to estimate the binding energy, with lower scores typically indicating a more favorable interaction. Research on structurally similar compounds provides a strong basis for selecting potential targets. For instance, the benzoylpiperazine scaffold is a common feature in molecules designed to interact with a variety of receptors and enzymes. Studies on related aroylindoles have shown that the 3,5-dimethoxybenzoyl moiety can effectively substitute a 3,4,5-trimethoxybenzoyl group, suggesting that the dimethylbenzoyl group in the title compound could also engage in similar binding interactions at antitubulin sites. acs.org

Key interactions that would be analyzed in a docking study of this compound include:

Hydrogen Bonds: The carbonyl oxygen of the benzoyl group and the secondary amine of the piperazine (B1678402) ring are potential hydrogen bond acceptors and donors, respectively.

Hydrophobic Interactions: The 3,5-dimethylphenyl group provides a significant hydrophobic region that can interact with nonpolar pockets in a receptor binding site.

Pi-Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the target's active site.

Pharmacophore modeling, which is often used in conjunction with docking, helps to identify the essential three-dimensional arrangement of chemical features required for biological activity. For piperazine derivatives, pharmacophore models have been successfully used to predict interactions with targets like β-secretase 1, highlighting the importance of hydrophobic features. researchgate.net By docking this compound against a library of known drug targets, researchers can generate hypotheses about its mechanism of action, which can then be validated experimentally. researchgate.net

Table 1: Potential Molecular Interactions of this compound Predicted by Molecular Docking

| Interaction Type | Molecular Feature Involved | Potential Interacting Residues in Target |

|---|---|---|

| Hydrogen Bond Donor | Piperazine N-H | Aspartate, Glutamate, Serine |

| Hydrogen Bond Acceptor | Benzoyl Carbonyl Oxygen | Arginine, Lysine, Serine, Tyrosine |

| Hydrophobic Interactions | 3,5-Dimethylphenyl Ring | Leucine, Isoleucine, Valine, Alanine |

| π-π Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of this compound. mdpi.comresearchgate.net These calculations can predict the molecule's geometry, electron distribution, and chemical reactivity, which are fundamental to its interaction with biological targets.

Key parameters derived from quantum chemical calculations include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For piperazine derivatives, these electronic descriptors are often calculated to build Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions show positive potential (electron-poor), which are susceptible to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the carbonyl oxygen, making it a prime site for hydrogen bonding.

Atomic Charges: Calculating the partial charge on each atom helps to identify reactive sites. For example, the carbonyl carbon would carry a partial positive charge, making it a potential site for nucleophilic attack.

These calculations allow for the optimization of the molecule's 3D structure to its lowest energy conformation, which is the most likely structure to be biologically active. researchgate.net This optimized geometry is the ideal input for the molecular docking and dynamics simulations discussed in other sections.

Table 2: Key Parameters from Quantum Chemical Calculations and Their Significance

| Parameter | Significance | Application for this compound |

|---|---|---|

| HOMO Energy | Electron-donating ability | Predicts interactions with electron-deficient sites in a target. |

| LUMO Energy | Electron-accepting ability | Predicts interactions with electron-rich sites in a target. |

| HOMO-LUMO Gap | Chemical stability and reactivity | A smaller gap suggests higher reactivity. |

| MEP Map | Charge distribution and reactive sites | Identifies regions for hydrogen bonding and other electrostatic interactions. |

In silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Prioritization

Before a compound can be considered for further development, its pharmacokinetic profile must be evaluated. In silico ADME prediction tools, such as the SwissADME server, are widely used to estimate the drug-likeness of a molecule. mdpi.com These predictions help to identify potential liabilities early in the research process, allowing for the prioritization of compounds with more favorable properties.

For this compound, a typical ADME profile would be generated to assess several key parameters:

Lipophilicity (LogP): This measures the compound's solubility in lipids versus water and is a key predictor of its absorption and distribution. A balanced LogP is generally desired.

Water Solubility (LogS): Adequate water solubility is crucial for administration and distribution in the body.

Gastrointestinal (GI) Absorption: This predicts how well the compound will be absorbed from the gut into the bloodstream. High GI absorption is a desirable trait for orally administered drugs. vulcanchem.com

Blood-Brain Barrier (BBB) Permeation: This indicates whether the compound is likely to cross the BBB and act on the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicting whether the compound inhibits key metabolic enzymes like CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 is critical to avoid potential drug-drug interactions.

Drug-Likeness Rules: These are qualitative assessments based on established rules like Lipinski's Rule of Five, which helps to determine if a compound has physicochemical properties that would make it a likely orally active drug in humans.

By generating these predictions for this compound, researchers can quickly assess its potential as a drug candidate and decide whether it merits the resources required for synthesis and experimental testing. vulcanchem.comsemanticscholar.org

Table 3: Representative Predicted ADME Properties for a Research Compound

| Property | Predicted Value/Classification | Implication for Drug Development |

|---|---|---|

| Lipophilicity (iLOGP) | 2.0 - 3.0 | Good balance for permeability and solubility |

| GI Absorption | High | Likely to be well-absorbed orally |

| Blood-Brain Barrier Permeant | Yes/No | Determines suitability for CNS targets |

| CYP2D6 Inhibitor | No | Lower risk of metabolic drug interactions |

| Lipinski's Rule of Five | 0 Violations | Good "drug-like" characteristics |

| Bioavailability Score | 0.55 | Indicates good potential for oral bioavailability |

Molecular Dynamics Simulations for Conformational Dynamics and Ligand Binding Mechanisms

While molecular docking provides a static snapshot of a ligand-target complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. researchgate.net MD simulations are crucial for refining the results of docking studies and providing a more realistic understanding of the binding process. acs.org

For the this compound-target complex predicted by docking, an MD simulation would be performed by placing the complex in a simulated physiological environment (i.e., a box of water molecules and ions at a specific temperature and pressure). The simulation then calculates the forces between all atoms and their resulting movements over a set period, typically nanoseconds to microseconds.

Key insights gained from MD simulations include:

Binding Stability: MD simulations can verify whether the interactions predicted by docking are stable over time. semanticscholar.org If the ligand dissociates from the binding pocket during the simulation, it suggests the initial docking pose may have been incorrect or the binding is weak.

Conformational Changes: Both the ligand and the target protein are flexible. MD simulations can reveal how the protein's binding site adapts to the presence of this compound (induced fit) and what conformational changes the ligand itself undergoes upon binding.

Binding Free Energy Calculations: Techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be applied to the MD trajectory to provide a more accurate estimation of the binding free energy, which correlates better with experimental binding affinities than the scores from docking alone.

In essence, MD simulations provide a crucial layer of validation and refinement to the static picture offered by molecular docking, leading to a more robust and reliable model of the ligand-binding mechanism. semanticscholar.orgsemanticscholar.org

Diversification and Derivatization Strategies for 1 3,5 Dimethylbenzoyl Piperazine Scaffolds

Scaffold Hopping and Bioisosteric Replacement Approaches

Scaffold hopping and bioisosteric replacement are powerful techniques in drug discovery and chemical biology used to identify novel core structures with similar or improved properties compared to a lead compound. mdpi.comkyoto-u.ac.jp These approaches involve replacing a central molecular fragment, such as the piperazine (B1678402) ring or the 3,5-dimethylbenzoyl group in 1-(3,5-dimethylbenzoyl)piperazine, with a structurally different but functionally similar moiety. enamine.netenamine.net The goal is to modulate properties like potency, selectivity, and pharmacokinetics while retaining the key interactions with a biological target. mdpi.com

Bioisosteric Replacement of the Piperazine Ring: The piperazine ring is a common motif in bioactive compounds, often contributing to aqueous solubility and providing points for substitution. researchgate.net However, it can also be associated with certain liabilities. Bioisosteric replacement of the piperazine core can lead to compounds with altered properties. For instance, replacing the piperazine in some pharmacologically active compounds with diazaspiroalkanes has been explored to modify receptor affinity. mdpi.com

Potential Bioisosteres for the Piperazine Ring:

Homopiperazine: Expanding the ring to a seven-membered 1,4-diazepine can alter the conformational flexibility and vector positioning of the substituents. In some contexts, this has led to increased affinity for specific biological targets. mdpi.com

Bridged Diamines: Constrained bicyclic structures, such as 2,5-diazabicyclo[2.2.1]heptane, can lock the molecule into a specific conformation, potentially increasing binding affinity and selectivity. mdpi.com

Spirocyclic Diamines: Spiro-diamines have been investigated as piperazine replacements, offering a rigid scaffold that can project substituents in well-defined three-dimensional space. enamine.net

Scaffold Hopping of the 3,5-Dimethylbenzoyl Moiety: The 3,5-dimethylbenzoyl group provides a specific steric and electronic profile. Scaffold hopping can replace this entire group with other aromatic or heteroaromatic systems to explore different interactions with a target.

Potential Replacements for the 3,5-Dimethylbenzoyl Group:

Heteroaromatic Scaffolds: Replacing the benzene (B151609) ring with heterocycles like pyridine, pyrimidine, or indole (B1671886) can introduce new hydrogen bonding capabilities and alter the electronic nature of the molecule.

Fused Bicyclic Systems: More complex ring systems, such as quinoline (B57606) or benzimidazole, can be used to extend the molecular shape and explore larger binding pockets. mdpi.com

The following table illustrates potential modifications through scaffold hopping and bioisosteric replacement.

| Original Scaffold Component | Potential Replacement (Bioisostere/New Scaffold) | Rationale for Replacement |

| Piperazine | Homopiperazine | Increased conformational flexibility. mdpi.com |

| Piperazine | 2,5-Diazabicyclo[2.2.1]heptane | Conformationally restricted, may improve selectivity. mdpi.com |

| 3,5-Dimethylbenzoyl | Pyridinylcarbonyl | Introduce hydrogen bond acceptor (nitrogen). |

| 3,5-Dimethylbenzoyl | Naphthoyl | Increase steric bulk and lipophilicity. |

Combinatorial Chemistry and Library Synthesis Based on the Piperazine Core

Combinatorial chemistry provides a high-throughput method for synthesizing a large number of compounds (a library) from a common scaffold, such as this compound. nih.govlookchem.com This approach is invaluable for systematically exploring the structure-activity relationships of a compound class. Both solid-phase and solution-phase synthesis methods have been developed for creating piperazine-based libraries. nih.gov5z.com

Solid-Phase Synthesis: In solid-phase synthesis, the piperazine core is attached to a solid support (resin), allowing for the easy addition of various building blocks and simplification of purification, as excess reagents can be washed away. 5z.com For a this compound-based library, piperazine itself could be attached to the resin at one nitrogen, acylated with a diverse set of carboxylic acids (including 3,5-dimethylbenzoic acid and its analogs), and then the second nitrogen could be reacted with a variety of electrophiles (e.g., alkyl halides, aldehydes for reductive amination).

Solution-Phase Synthesis: Solution-phase combinatorial synthesis is an alternative where all reactions are carried out in solution. lookchem.comnih.gov This method can be faster to develop and allows for easier reaction monitoring. Parallel synthesis techniques are often employed, where reactions are run in multi-well plates to generate a library of discrete compounds. lookchem.com A library based on the this compound core could be generated by reacting this compound with a diverse set of aldehydes in a parallel reductive amination protocol.

The table below outlines a hypothetical combinatorial library based on the this compound scaffold.

| Scaffold | R1 Group (from R1-COOH) | R2 Group (from R2-X) | Resulting Compound Structure |

| Piperazine | 3,5-Dimethylbenzoyl | Benzyl (B1604629) | 1-Benzyl-4-(3,5-dimethylbenzoyl)piperazine |

| Piperazine | 3,5-Dimethylbenzoyl | 4-Fluorobenzyl | 1-(4-Fluorobenzyl)-4-(3,5-dimethylbenzoyl)piperazine |

| Piperazine | 3,5-Dichlorobenzoyl | Benzyl | 1-Benzyl-4-(3,5-dichlorobenzoyl)piperazine |

| Piperazine | 3,5-Dichlorobenzoyl | 4-Fluorobenzyl | 1-(4-Fluorobenzyl)-4-(3,5-dichlorobenzoyl)piperazine |

Development of Prodrug Concepts for Enhanced Research Probes

A prodrug is an inactive or less active derivative of a parent compound that is converted into the active form in vivo through enzymatic or chemical transformation. researchgate.netnih.gov Developing prodrugs of this compound can be a strategy to enhance its utility as a research probe by improving properties such as aqueous solubility, membrane permeability, or metabolic stability. google.comgoogle.com

Strategies for Prodrug Development:

Improving Aqueous Solubility: For compounds with poor water solubility, a common prodrug strategy is to attach a highly polar moiety, such as a phosphate (B84403) group. google.com This can be particularly useful for preparing stock solutions for in vitro assays or for in vivo administration. The phosphate ester can be cleaved by endogenous phosphatases to release the parent compound.

Enhancing Lipophilicity: Conversely, to improve passage across biological membranes like the blood-brain barrier, a lipophilic group can be appended. This group would then be cleaved to release the active compound within the target tissue. For example, an acyloxyalkyl group could be attached to a nitrogen atom of the piperazine ring.

Targeted Delivery: Prodrugs can be designed for activation at a specific site. For example, a substrate for an enzyme that is overexpressed in a particular cell type could be attached to the parent compound, leading to localized release of the active probe.

The following table presents some conceptual prodrug strategies for a generic piperazine-containing compound.

| Prodrug Moiety | Attachment Point | Activation Mechanism | Desired Outcome |

| Phosphate Ester | Piperazine Nitrogen (if derivatized with a hydroxyl) | Phosphatase enzymes | Increased aqueous solubility. google.com |

| Acyloxyalkyl Ether | Piperazine Nitrogen | Esterase enzymes | Enhanced membrane permeability. |

| Amino Acid Conjugate | Piperazine Nitrogen | Peptidases | Potential for active transport. google.com |

Targeted Functionalization and Conjugation for Advanced Research Tools

Targeted functionalization involves the precise chemical modification of the this compound scaffold to introduce new functionalities. mdpi.com Conjugation is the process of linking this functionalized scaffold to other molecules, such as fluorescent dyes, affinity tags, or large biomolecules, to create advanced research tools. nih.govacs.org

Functionalization Strategies:

C-H Functionalization: Recent advances in synthetic chemistry have enabled the direct functionalization of C-H bonds on the piperazine ring. researchgate.netnsf.gov This allows for the introduction of substituents at positions other than the nitrogen atoms, opening up new avenues for structural diversification. For example, photoredox catalysis can be used to arylate or vinylate the carbon atoms of the piperazine ring. nsf.gov

Introduction of Reactive Handles: A key strategy is to introduce a reactive functional group (a "handle") onto the scaffold that can be used for subsequent conjugation. This might involve synthesizing an analog of this compound that contains a primary amine, a carboxylic acid, an alkyne, or an azide. These handles allow for chemoselective ligation reactions, such as amide bond formation or "click chemistry."

Conjugation for Advanced Tools:

Fluorescent Probes: By conjugating this compound to a fluorophore, researchers can create probes to visualize the localization of the compound within cells or tissues using fluorescence microscopy.

Affinity Probes: Attaching a biotin (B1667282) tag allows for the use of the compound in affinity purification experiments to identify its binding partners.

Targeted Delivery Systems: The scaffold can be conjugated to molecules that target specific cell types. For example, conjugation to a peptide that binds to a receptor overexpressed on cancer cells could be used to deliver the compound specifically to those cells. mdpi.com In one study, piperazine-based compounds were conjugated to humanized ferritin to act as a delivery system. nih.govacs.org

The table below shows examples of functional groups that can be introduced for conjugation.

| Functional Handle | Conjugation Chemistry | Attached Molecule Example | Application |

| Primary Amine (-NH2) | Amide coupling (e.g., with NHS-ester) | Biotin | Affinity-based pulldown assays. |

| Terminal Alkyne | Copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) | Azide-functionalized fluorophore | Fluorescent imaging. |

| Carboxylic Acid (-COOH) | Carbodiimide chemistry (e.g., EDC/NHS) | Amine-modified protein | Creating bioconjugates. |

| Thiol (-SH) | Maleimide chemistry | Maleimide-activated quantum dot | Cellular tracking. acs.org |

Advanced Analytical and Spectroscopic Characterization Methods in 1 3,5 Dimethylbenzoyl Piperazine Research

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

In the study of 1-(3,5-Dimethylbenzoyl)piperazine, both ¹H and ¹³C NMR are crucial. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to other protons. For instance, the protons on the piperazine (B1678402) ring exhibit characteristic shifts, as do the aromatic protons and the methyl group protons on the benzoyl moiety. The chemical shifts, splitting patterns (multiplicity), and integration values are all key to assigning specific protons to their positions in the molecular structure.

Similarly, ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal, with its chemical shift indicating its bonding environment (e.g., aromatic, aliphatic, carbonyl).

Temperature-dependent NMR studies can also be employed to investigate the conformational dynamics of the molecule, such as the ring-flipping of the piperazine moiety and rotation around the amide bond. rsc.org

Table 1: Representative NMR Data for this compound Derivatives

This table presents typical chemical shift ranges observed for protons and carbons in structures related to this compound. Exact values for the title compound may vary based on solvent and experimental conditions.

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.9 - 7.4 | 125 - 138 |

| Piperazine Protons | 2.4 - 3.9 | 40 - 55 |

| Methyl Protons | 2.3 - 2.4 | ~21 |

| Carbonyl Carbon | N/A | ~167 |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass Spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. In the context of this compound, MS is used to confirm the molecular formula and to identify characteristic fragments that corroborate the proposed structure. nih.gov

Upon ionization, the this compound molecule will form a molecular ion [M]+ or a protonated molecule [M+H]+, the mass-to-charge ratio (m/z) of which confirms the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition with high accuracy. scielo.org.za

The fragmentation of the molecular ion provides a "fingerprint" of the molecule. Common fragmentation pathways for piperazine derivatives involve cleavage of the bonds within the piperazine ring and the bond connecting the piperazine ring to the benzoyl group. researchgate.netxml-journal.net The observation of fragment ions corresponding to the 3,5-dimethylbenzoyl cation and various fragments of the piperazine ring provides strong evidence for the structure of the parent molecule. researchgate.net

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Description | Predicted m/z |

| [M]+ or [M+H]+ | Molecular Ion or Protonated Molecule | 218 or 219 |

| [C9H9O]+ | 3,5-Dimethylbenzoyl cation | 133 |

| [C4H9N2]+ | Piperazine ring fragment | 85 |

| [C3H6N]+ | Piperazine ring fragment | 56 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify functional groups and analyze the electronic structure of molecules, respectively.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb IR radiation at characteristic frequencies. For this compound, key absorptions would include:

C=O stretch: A strong absorption band characteristic of the amide carbonyl group. bilkent.edu.tr

C-N stretch: Associated with the amide and the piperazine ring. bilkent.edu.tr

C-H stretches: For both aromatic and aliphatic (piperazine and methyl) C-H bonds. bilkent.edu.tr

Aromatic C=C stretches: Bands in the aromatic region of the spectrum. bilkent.edu.tr

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the conjugated systems and chromophores within a molecule. The benzoyl portion of this compound is the primary chromophore. The absorption maxima (λmax) in the UV-Vis spectrum are characteristic of the electronic transitions within this aromatic system. bilkent.edu.tr

Chromatographic Techniques for Purity Assessment and Quantitative Analysis in Research Settings

Chromatographic methods are indispensable for separating components of a mixture, assessing the purity of a compound, and performing quantitative analysis. nih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques in the analysis of compounds like this compound.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds. For this compound, a reversed-phase HPLC method would typically be developed. researchgate.net This involves a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). jocpr.com

Method development involves optimizing several parameters to achieve good separation and peak shape:

Mobile Phase Composition: The ratio of organic solvent to water is adjusted to control the retention time of the compound.

pH of the Mobile Phase: The pH can affect the ionization state of the piperazine moiety and thus its retention.

Column Temperature: Temperature can influence the viscosity of the mobile phase and the efficiency of the separation. jocpr.com

Detector Wavelength: The UV detector is set to a wavelength where the compound exhibits maximum absorbance for optimal sensitivity. jocpr.com

HPLC is crucial for determining the purity of a synthesized batch of this compound by separating it from any starting materials, by-products, or degradation products. nih.gov

Gas Chromatography (GC) for Volatile Species and Regioisomers

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While this compound itself may have limited volatility, GC analysis is often possible, sometimes after derivatization to increase volatility and thermal stability. auburn.edu

GC is particularly useful for separating regioisomers, which are isomers with the same functional groups but at different positions on the aromatic ring. auburn.edu Since regioisomers often have very similar mass spectra, their chromatographic separation is essential for unambiguous identification. auburn.edu The choice of the GC column's stationary phase is critical for achieving the separation of closely related isomers. unodc.org

GC coupled with a mass spectrometer (GC-MS) is a highly effective combination, providing both retention time data from the GC and mass spectral data from the MS for each separated component. nih.gov

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a crystalline solid. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density map of the molecule can be calculated, revealing the exact positions of the atoms in the crystal lattice. iucr.org

For this compound, a successful X-ray crystallographic analysis would provide unambiguous information on:

Bond lengths and angles: Precise measurements of all the bonds and angles within the molecule.

Conformation: The exact spatial arrangement of the atoms, including the conformation of the piperazine ring and the relative orientation of the benzoyl group.

Crystal Packing: How the molecules are arranged in the crystal lattice, including any intermolecular interactions like hydrogen bonding or van der Waals forces. iucr.org

This detailed structural information is invaluable for understanding the molecule's properties and its interactions with other molecules. nih.gov

Future Research Directions and Emerging Opportunities for 1 3,5 Dimethylbenzoyl Piperazine Research

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the preclinical drug discovery pipeline. These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers, thereby accelerating the design of new compounds and predicting their biological activities.

Future research on 1-(3,5-Dimethylbenzoyl)piperazine should leverage AI/ML for several key purposes:

De Novo Design: AI models can be trained on existing libraries of piperazine (B1678402) derivatives and their known biological activities to design novel analogs of this compound with enhanced potency and specificity for desired targets.

Activity and Toxicity Prediction: Integrated AI/ML models can predict the potential for adverse effects, such as drug-induced liver injury (DILI) or mitochondrial toxicity, early in the discovery phase. jst.go.jpnih.gov By combining physicochemical properties with in silico predictions of off-target interactions, these models can help prioritize compounds with a higher probability of success. nih.gov For example, models using graph neural networks can learn directly from chemical structures to predict toxicity, while others can identify key off-targets and molecular properties that contribute to adverse outcomes. jst.go.jpnih.gov

Structure-Activity Relationship (SAR) Analysis: ML algorithms can elucidate complex SARs, helping chemists understand how minor chemical modifications impact a compound's efficacy and safety profile. researchgate.net This data-driven approach can guide the synthesis of more effective and safer derivatives.

Drug Repurposing: AI can screen the known characteristics of this compound against databases of biological targets and disease profiles to identify potential new therapeutic applications beyond its initial scope of investigation.

Exploration of Novel Biological Targets and Therapeutic Avenues

The piperazine scaffold is a well-established pharmacophore present in drugs targeting a wide array of biological systems, suggesting that this compound and its analogs may interact with multiple, potentially novel, biological targets. researchgate.netontosight.ai Initial research into structurally similar compounds has already opened up promising therapeutic avenues, particularly in oncology and neuropharmacology.

Future research should focus on a systematic exploration of these and other potential applications:

Oncology: Several derivatives of this compound have demonstrated significant anticancer activity. Research has identified analogs acting as anaplastic lymphoma kinase (ALK) inhibitors and others showing potent antiproliferative effects against various cancer cell lines, including prostate, breast, and pancreatic cancer. researchgate.netnih.gov Further investigation into its potential as a kinase inhibitor, targeting enzymes like EGFR, Src, Akt, and Aurora B, is warranted, as other piperazine-based compounds have shown activity in this area. core.ac.uk

Neuropharmacology: Piperazine derivatives are known to interact with central nervous system receptors. ontosight.ai Analogs of this compound could be investigated for their modulation of serotonin (B10506) receptors, which play a key role in mood disorders. ontosight.ai Additionally, exploring targets like the P2X7 receptor, for which other piperazines are known antagonists, could lead to treatments for inflammation and neurological conditions. google.com

Infectious Diseases: Piperazine-linked compounds have been evaluated for activity against parasites like Pneumocystis, suggesting a potential avenue for developing new anti-infective agents. nih.gov

The table below summarizes the observed biological activity of various compounds structurally related to this compound, highlighting potential targets for future investigation.

| Compound Name/Class | Observed Biological Activity/Potential Target | Therapeutic Avenue | Reference(s) |

| 3β-Hydroxy-30-(4-(3,5-dimethylbenzoyl)-1-piperazinyl)-olean-12-ene-11,30-dione | Anaplastic Lymphoma Kinase (ALK) inhibition | Oncology | nih.gov |

| ((3,5-dimethylbenzoyl)- L-prolyl)piperazine derivative | Antiproliferative activity against LNCaP, PC-3, MCF-7, PANC-1, OVCAR-3 cells | Oncology | researchgate.net |

| Piperazine-linked anthranilic acids | Inhibition of EGFR, Abl, Akt, Aurora B kinases | Oncology | core.ac.uk |

| (3,5-dimethoxyphenyl)-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone | Serotonin receptor modulation | Neuropharmacology | ontosight.ai |

| Piperazine derivatives | P2X7 antagonism | Inflammation/Neurology | google.com |

| Piperazine-linked bisbenzamidines | Anti-Pneumocystis activity | Infectious Disease | nih.gov |

Development of Advanced in vitro and in vivo (Animal Model) Research Platforms

To accurately predict the clinical potential of this compound, it is crucial to move beyond traditional 2D cell cultures and standard animal models. The development and application of advanced research platforms can provide more biologically relevant data on efficacy and safety.

Advanced in vitro Models: The use of 3D cell culture systems, such as tumor spheroids or organoids, can better mimic the complex microenvironment of human tissues. These models are superior for evaluating a compound's anti-cancer efficacy and for studying mechanisms of drug resistance. For neuropharmacological applications, co-cultures of different neural cell types or brain organoids could offer deeper insights into the compound's effects on neural circuits. Investigating cytotoxicity and metabolic pathways in specialized cell lines, such as HL-60, can also reveal potential liabilities and mechanisms of action. researchgate.net

Specialized in vivo Animal Models: Future studies should employ genetically engineered mouse models that harbor specific mutations relevant to the targeted disease (e.g., ALK-mutated tumors for oncology studies). nih.gov For investigating anti-parasitic potential, established immunosuppressed mouse models of infection provide a robust platform for evaluating efficacy. nih.gov Furthermore, alternative animal models like Danio rerio (zebrafish) and Caenorhabditis elegans can be used for rapid, high-throughput screening of toxicity and developmental effects early in the research process. science.gov The use of such models is critical, as in vitro activity does not always translate to in vivo efficacy. nih.gov

Interdisciplinary Collaborative Research Initiatives

The complexity of modern drug discovery necessitates a departure from siloed research. The journey of a compound like this compound from a laboratory curiosity to a potential therapeutic agent requires a confluence of diverse expertise. mdpi.com

Future progress will be significantly enhanced through interdisciplinary collaborations that bring together:

Medicinal and Synthetic Chemists: To design and synthesize novel, optimized derivatives of the lead compound. nih.gov

Computational Scientists and AI Specialists: To build predictive models for activity and toxicity, analyze large datasets, and guide compound design. nih.govmdpi.com

Pharmacologists and Cell Biologists: To design and execute sophisticated in vitro and in vivo experiments to elucidate mechanisms of action and identify biological targets. ontosight.ai

Toxicologists: To assess the safety profile of the compounds using advanced models and assays. jst.go.jp

Clinicians: To provide crucial insights into the unmet medical needs and the clinical viability of potential therapeutic applications.

Such collaborative initiatives, often spanning academia and industry, are essential for pooling resources, sharing knowledge, and navigating the multifaceted challenges of drug development, ultimately accelerating the translation of promising research into tangible clinical benefits. nih.gov

Conclusion

Synthesis of Key Academic Research Findings on 1-(3,5-Dimethylbenzoyl)piperazine

Academic research on the specific molecule this compound primarily situates it as a chemical intermediate and a member of the broader, pharmacologically significant benzoylpiperazine class. While dedicated studies on its unique biological activities are not extensively detailed in publicly available research, its synthesis and chemical properties are understood within the context of established organic chemistry principles.

The synthesis of this compound is generally achieved through a standard amidation reaction. This process involves the acylation of piperazine (B1678402) with 3,5-dimethylbenzoyl chloride. This method is a common and efficient way to form the stable amide bond connecting the piperazine ring and the dimethylbenzoyl group. A similar, well-documented procedure involves the reaction of piperazine with benzoyl chloride to produce 1-benzoylpiperazine, illustrating the general applicability of this synthetic strategy. Furthermore, more complex molecules incorporating the this compound scaffold have been synthesized, utilizing this core structure as a foundational building block for creating derivatives with potential therapeutic applications.

While direct biological evaluation of this compound is limited, research on closely related derivatives provides insight into its potential areas of interest. For instance, various substituted benzoylpiperazine derivatives have been investigated as potent acetylcholinesterase inhibitors, which are relevant in the study of Alzheimer's disease. nih.gov The fundamental structure of this compound serves as a valuable scaffold for medicinal chemists to design and synthesize new compounds with tailored biological activities.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 923163-82-0 |

| Molecular Formula | C₁₃H₁₈N₂O |

| Molecular Weight | 218.29 g/mol |

| Appearance | Data not available |

| Solubility | Data not available |

Broader Impact and Academic Relevance of Benzoylpiperazine Research

The academic relevance of research into benzoylpiperazines is substantial, spanning numerous areas of medicinal chemistry and pharmacology. The piperazine ring is a privileged scaffold in drug discovery, meaning it is a structural motif frequently found in biologically active compounds. researchgate.netnih.gov When combined with a benzoyl group, the resulting benzoylpiperazine core offers a versatile platform for developing novel therapeutic agents.

The broader impact of this research field is evident in the diverse range of biological targets and disease areas being explored. Key areas of investigation for benzoylpiperazine derivatives include:

Central Nervous System (CNS) Disorders: Many benzoyl-substituted piperazines are being studied for their effects on the CNS. They can act as modulators of crucial neurotransmitter systems, such as serotonin (B10506) and dopamine (B1211576) receptors, indicating potential applications in treating psychiatric conditions like depression and schizophrenia. nih.gov For example, some derivatives are potent inhibitors of the glycine (B1666218) transporter 1 (GlyT1), a target for schizophrenia therapies. researchgate.net

Neurodegenerative Diseases: The potential of benzoylpiperazines as acetylcholinesterase and BACE1 inhibitors makes them relevant for Alzheimer's disease research. nih.govnih.gov By inhibiting these enzymes, such compounds could help manage the symptoms and progression of this debilitating condition.

Cancer Therapy: Certain benzoylpiperazine derivatives have shown promise as anticancer agents. Research has indicated their potential to act as inhibitors of enzymes like PARP-1, which is involved in DNA repair, making them particularly relevant for cancers linked to specific genetic mutations. Additionally, dual inhibitors of COX-2/5-LOX with a benzoylpiperazine structure have been developed, showing both anti-inflammatory and anti-cancer activities. nih.gov

Infectious Diseases: The piperazine core is a component of various antimicrobial agents. Consequently, research has explored the antibacterial and antifungal properties of benzoylpiperazine derivatives, positioning them as potential candidates for new antibiotics.

The academic community continues to leverage the structural and functional versatility of the benzoylpiperazine framework to design multi-targeted ligands, which can interact with multiple biological targets simultaneously. This approach is particularly promising for treating complex, multifactorial diseases like Alzheimer's. researchgate.net

Table 2: Investigated Therapeutic Targets of Benzoylpiperazine Derivatives

| Therapeutic Target | Disease Area | Reference |

|---|---|---|

| Serotonin Receptors (e.g., 5-HT1A) | Depression, Psychiatric Disorders | nih.gov |

| Glycine Transporter 1 (GlyT1) | Schizophrenia | researchgate.net |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | nih.gov |

| Poly (ADP-ribose) polymerase-1 (PARP-1) | Cancer | |

| Cyclooxygenase-2 (COX-2) / 5-Lipoxygenase (5-LOX) | Inflammation, Cancer | nih.gov |

| Beta-secretase 1 (BACE1) | Alzheimer's Disease | nih.gov |

| G protein-coupled receptor 55 (GPR55) | Various | acs.org |

Prospective Outlook for Continued Research and Innovation

The future of benzoylpiperazine research appears robust and filled with opportunities for innovation. The established versatility of this chemical class ensures its continued exploration in the quest for novel therapeutics. Several key trends and future directions are emerging from current academic and industrial research.

One of the most significant future prospects lies in the development of highly selective and potent agents for complex diseases. The "multi-target" approach, where a single compound is designed to interact with several disease-relevant targets, is gaining traction. Benzoylpiperazines are ideal candidates for this strategy due to the ease with which their structure can be modified to tune their binding affinities for different receptors and enzymes. This is particularly relevant for neurodegenerative diseases and certain cancers, where multiple pathological pathways are at play. researchgate.net

Furthermore, the development of novel antidepressants with improved efficacy and fewer side effects remains a critical area of research, and piperazine derivatives continue to be a major focus. nih.gov Ongoing studies are exploring new generations of compounds that can modulate specific signaling pathways, such as the 5-HT1AR/BDNF/PKA pathway, to achieve better therapeutic outcomes. nih.gov

The field is also witnessing innovation in drug delivery and formulation. For instance, new UV filters based on piperazine structures are being developed for use in sunscreens, highlighting the expansion of this chemical class beyond traditional pharmaceutical applications. jintegrativederm.org As our understanding of the molecular basis of diseases deepens, the ability to rationally design benzoylpiperazine-based molecules for specific targets will improve. This will likely lead to the discovery of new drug candidates for a wide array of conditions, from heart failure to viral infections. vietnamjournal.ru The ongoing challenge of translating promising in vitro results into in vivo efficacy will continue to drive innovation in preclinical and clinical trial design. acs.org

Q & A

Basic: What synthetic strategies are effective for preparing 1-(3,5-Dimethylbenzoyl)piperazine?

Methodological Answer:

The synthesis of this compound can be adapted from protocols for analogous benzoylpiperazine derivatives. A common approach involves:

- Acylation of Piperazine: Reacting piperazine with 3,5-dimethylbenzoyl chloride in a polar aprotic solvent (e.g., dichloromethane or THF) under inert conditions. Stoichiometric triethylamine is typically used to neutralize HCl byproducts .

- Purification: Crude products are purified via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from ethanol .

- Yield Optimization: Substituted benzoyl chlorides may require extended reaction times (12–24 hours) at 0–5°C to minimize side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.